2-Quinazolin-4-ylguanidine
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Overview
Description
2-Quinazolin-4-ylguanidine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 2-Quinazolin-4-ylguanidine, can be achieved through various methods. Common synthetic routes include:
Microwave-assisted reaction: This method accelerates the reaction process, providing high yields under mild conditions.
Metal-mediated reaction: Transition metals such as copper and iridium are used to catalyze the formation of quinazoline derivatives.
Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using metal-catalyzed reactions. These methods offer high atom-economy, mild reaction conditions, and simple operation, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Quinazolin-4-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Iodine is commonly used as an oxidant in the oxidative decarboxylation of α-amino acids.
Reduction: Hydrazinyl and nitrofuryl-hydrazinyl pharmacophores are used to enhance antitrypanosomal activity.
Substitution: Copper (II) acetate and mild bases are used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, which exhibit significant biological activities .
Scientific Research Applications
2-Quinazolin-4-ylguanidine has a wide range of applications in scientific research:
Mechanism of Action
2-Quinazolin-4-ylguanidine can be compared with other quinazoline derivatives:
Quinazolinones: These compounds are oxidized quinazolines with a wide range of biological activities, including anticancer and antimicrobial properties.
Quinolines and Quinolones: These compounds exhibit antibacterial, antifungal, and antiviral activities and are used in the development of antimicrobial agents.
Uniqueness: this compound stands out due to its specific molecular structure, which allows for unique interactions with biological targets, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
- Quinazolinones
- Quinolines
- Quinolones
Properties
CAS No. |
6635-74-1 |
---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-quinazolin-4-ylguanidine |
InChI |
InChI=1S/C9H9N5/c10-9(11)14-8-6-3-1-2-4-7(6)12-5-13-8/h1-5H,(H4,10,11,12,13,14) |
InChI Key |
MQGZDHWVKOXVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N=C(N)N |
Origin of Product |
United States |
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